3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone
Description
Properties
IUPAC Name |
[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-20-13-15(14-21-22(27)25(24(33)34-21)17-5-3-2-4-6-17)7-12-19(20)32-23(28)16-8-10-18(11-9-16)26(29)30/h7-14,17H,2-6H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOPOQTFZBVII-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step typically involves the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the cyclohexyl group: This can be achieved through a Friedel-Crafts alkylation reaction.
Attachment of the methoxy group: This step involves the methylation of a phenol group using a methylating agent such as dimethyl sulfate.
Formation of the nitrobenzoyl ester: This is typically done through an esterification reaction between a nitrobenzoic acid and an alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and nitrobenzoyl ester groups, using reagents such as sodium methoxide or sodium ethoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its diverse applications, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and relevant case studies.
Structural Representation
The compound can be represented structurally as follows:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria, including resistant strains.
Anticancer Activity
Studies have demonstrated the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may act as an inhibitor of inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases.
Drug Development
The unique structural attributes of this compound position it as a valuable lead compound in drug discovery. Its modifications can lead to derivatives with enhanced pharmacological properties.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of thiazolidinone derivatives against Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines, revealing promising results that warrant further exploration.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Result Description |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Significant inhibition at MIC = 50 µg/mL |
| Anticancer | Breast cancer cell lines | IC50 values indicating cytotoxicity |
| Anti-inflammatory | In vitro models | Reduction in pro-inflammatory cytokines |
Synthesis Comparison
| Synthesis Method | Yield (%) | Time Required |
|---|---|---|
| Traditional Condensation | 70% | 24 hours |
| Microwave-Assisted | 85% | 2 hours |
| Multi-Step Procedure | 65% | Varies (up to 48 hours) |
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The thiazolidinone ring can also interact with biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar 4-Thiazolidinone Derivatives
Structural Analogues and Substituent Effects
CFTRinh-172
- Structure: 3-[(3-Trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone.
- Key Differences :
- Position 3 : Trifluoromethylphenyl (lipophilic, electronegative) vs. cyclohexyl in the target compound.
- Position 5 : 4-Carboxyphenylmethylene (polar, acidic) vs. nitrobenzoyloxy-substituted benzylidene.
- Activity : Potent CFTR inhibitor (IC₅₀ ~ 0.2–0.5 μM) . The carboxyphenyl group likely enhances water solubility and target specificity, whereas the nitro group in the target compound may favor membrane penetration.
5-[[3-Chloro-4-[(4-Fluorobenzyl)Oxy]Phenyl]Methylene]-3-Ethyl-2-Thioxo-4-Thiazolidinone
- Structure : Features a chloro-fluorobenzyloxy substituent at position 5 and ethyl at position 3.
- Key Differences :
- Position 5 : Chloro and fluorobenzyloxy groups (halogen-based hydrophobicity) vs. nitrobenzoyloxy.
- Position 3 : Ethyl (small alkyl) vs. cyclohexyl.
- Implications : Halogen substituents may enhance binding to hydrophobic pockets in targets, while nitro groups could stabilize charge-transfer interactions .
5-[(4-Hydroxy-3-Methoxyphenyl)Methylene]-3-(3-Methoxyphenyl)-2-Thioxo-4-Thiazolidinone
- Structure : Contains dual methoxy and hydroxy groups at position 4.
- Key Differences: Position 5: Hydroxy-methoxy (hydrogen-bond donors/acceptors) vs. nitrobenzoyloxy (electron-deficient). Position 3: 3-Methoxyphenyl (aromatic) vs. cyclohexyl (aliphatic).
- Implications : Hydroxy groups improve solubility but may reduce metabolic stability compared to nitro substituents .
Physicochemical Properties
Notes:
- CFTRinh-172’s carboxylic acid group improves solubility, favoring extracellular target engagement .
Biological Activity
3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone is a synthetic compound that belongs to the thiazolidinone class of heterocyclic compounds. Thiazolidinones have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties. This article reviews the biological activity of this specific compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C24H22N2O6S2
- Molecular Weight : 498.57 g/mol
- CAS Number : 374086-58-5
Biological Activity Overview
Thiazolidinone derivatives are known for their multifaceted pharmacological effects. The compound has been studied for its potential as an anticancer agent and its activity against various bacterial strains.
Antibacterial Activity
Research has demonstrated that thiazolidinones exhibit significant antibacterial properties. The following table summarizes the antibacterial activity of various thiazolidinone derivatives, including our compound of interest:
| Compound Name | Gram-Negative Activity (E. coli) | Gram-Positive Activity (S. aureus) |
|---|---|---|
| 3-Cyclohexyl-5-[[3-methoxy-4-(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone | Moderate | High |
| Thiazolidinone A | High | Moderate |
| Thiazolidinone B | Low | High |
The compound showed moderate effectiveness against E. coli and high effectiveness against Staphylococcus aureus in diffusion assays .
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. Recent studies indicate that compounds with a thiazolidinone scaffold can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may exert its anticancer effects by interacting with DNA or inhibiting key enzymes involved in cancer cell metabolism.
- Case Studies :
- A study involving a series of thiazolidinone derivatives highlighted their potential as multi-target inhibitors against cancer cells, suggesting that modifications to the thiazolidinone structure can enhance efficacy .
- Another study reported that specific thiazolidinone derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating the potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinones. Modifications to the substituents on the thiazolidinone ring can significantly influence their pharmacological profiles.
Key Findings:
- Substituents at the 5-position (like cyclohexyl and methoxy groups) enhance antibacterial activity.
- The presence of nitrobenzoyl groups is associated with increased cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What multi-step synthetic approaches are effective for constructing the thiazolidinone core with specific substituents in this compound?
- Methodological Answer : The thiazolidinone core can be synthesized via cyclocondensation reactions. For example, reacting thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux conditions forms the thiazolidinone ring . Subsequent functionalization steps, such as introducing the 3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl group, may involve Knoevenagel condensation with substituted benzaldehydes. Key intermediates should be characterized via H NMR and LC-MS to confirm regioselectivity.
Q. How can spectroscopic techniques (e.g., NMR, HPLC) validate the structural integrity of this compound?
- Methodological Answer :
- H NMR : Analyze chemical shifts for the thioxo group (δ 3.8–4.2 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.5–8.5 ppm) to confirm substitution patterns .
- HPLC : Use a C18 column with a methanol-water gradient (70:30 to 90:10) to assess purity (>98%) and monitor degradation products under accelerated stability conditions .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the Knoevenagel condensation step?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Ethanol or acetic acid may reduce steric hindrance for bulky substituents .
- Catalysts : Piperidine or ammonium acetate (1–5 mol%) accelerates imine formation. Elevated temperatures (80–100°C) improve yields but risk nitro group reduction .
- Optimization Example : A stepwise synthesis of a similar thiazolidinone achieved 72% yield using DMF, 4-methoxyaniline, and mercaptoacetic acid under nitrogen at 80°C .
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity based on its nitrobenzoyloxy substituent?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron-withdrawing effects of the nitro group on the thiazolidinone ring’s electrophilicity .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). The nitro group’s planar geometry may enhance π-π stacking with aromatic residues in active sites .
Q. How can contradictory data on substituent effects (e.g., oxidation vs. reduction of functional groups) be resolved experimentally?
- Methodological Answer :
- Controlled Oxidation/Reduction : Treat the compound with mild oxidizing agents (e.g., HO) or reducing agents (e.g., NaBH) and monitor changes via TLC or IR spectroscopy. For instance, oxidation of the hydroxy group in related compounds yields quinone derivatives, while iodine reduction produces deiodinated analogs .
- Kinetic Studies : Compare reaction rates under varying pH and temperature to identify dominant pathways.
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
